N-Feruloyl dopamine, trans-
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Overview
Description
N-trans-Feruloyldopamine is a phenolic amide derived from ferulic acid and dopamine. It is a naturally occurring compound found in various plants and foods. This compound has garnered significant attention due to its potential biological activities, including antioxidant and acetylcholinesterase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-trans-Feruloyldopamine can be synthesized through the reaction of ferulic acid with dopamine. The process involves the formation of an amide bond between the carboxyl group of ferulic acid and the amine group of dopamine. The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods for N-trans-Feruloyldopamine are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the purification of the starting materials, optimization of reaction conditions, and efficient isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: N-trans-Feruloyldopamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: It can participate in substitution reactions, particularly involving the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of N-trans-Feruloyldopamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-trans-Feruloyldopamine has a wide range of scientific research applications:
Mechanism of Action
N-trans-Feruloyldopamine exerts its effects primarily through its antioxidant activity and inhibition of acetylcholinesterase. The compound scavenges free radicals and chelates metal ions, thereby preventing oxidative damage. It also binds to the active site of acetylcholinesterase, inhibiting its activity and potentially improving cognitive function .
Comparison with Similar Compounds
N-trans-Caffeoyldopamine: Another phenolic amide with similar antioxidant and acetylcholinesterase inhibition properties.
N-trans-p-Coumaroyldopamine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness: N-trans-Feruloyldopamine is unique due to its specific combination of ferulic acid and dopamine, which imparts distinct antioxidant and neuroprotective properties. Its ability to inhibit acetylcholinesterase more effectively than some of its analogs makes it a compound of interest in neurodegenerative disease research .
Properties
CAS No. |
142350-99-0 |
---|---|
Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO5/c1-24-17-11-12(3-6-15(17)21)4-7-18(23)19-9-8-13-2-5-14(20)16(22)10-13/h2-7,10-11,20-22H,8-9H2,1H3,(H,19,23)/b7-4+ |
InChI Key |
ZRLYUFOWFPPSTD-QPJJXVBHSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |
Key on ui other cas no. |
142350-99-0 |
Synonyms |
feruloyldopamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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